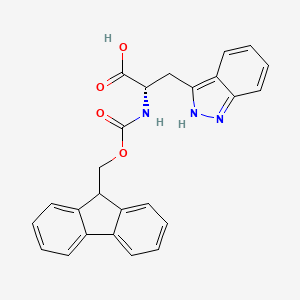
Fmoc-L-3-Ala(Indazol)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-3-Ala(Indazol)-OH is a useful research compound. Its molecular formula is C25H21N3O4 and its molecular weight is 427.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Fmoc-L-3-Ala(Indazol)-OH is a synthetic amino acid derivative that incorporates an indazole moiety, which has gained attention for its potential biological activities. This compound is notable for its application in peptide synthesis and its pharmacological properties. The indazole core is associated with a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
- Chemical Name : this compound
- CAS Number : 2305185-20-8
- Molecular Formula : C25H21N3O
- Purity : 95%
- Form : Lyophilized powder
- Storage Conditions : Store at -20°C upon receipt .
The biological activity of this compound can be attributed to its interaction with various molecular targets. Indazoles are known to inhibit several enzymes and receptors that play critical roles in cellular processes.
Key Mechanisms:
- Enzyme Inhibition : Indazole derivatives have been shown to inhibit enzymes such as nitric oxide synthase and protein kinases, which are crucial in inflammatory responses and cancer progression .
- Receptor Modulation : These compounds can act as agonists or antagonists at specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that indazole derivatives can induce apoptosis in cancer cells by:
- Modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Inhibiting cell proliferation through the disruption of cell cycle progression .
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains, likely due to its ability to interfere with bacterial metabolic pathways. This includes:
- Inhibition of fatty acid synthesis via enoyl ACP reductase.
- Disruption of folate metabolism through dihydrofolate reductase inhibition.
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines, revealing:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Significant reduction in cell viability (IC50 values < 10 µM) was observed, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | < 10 | Apoptosis induction |
| HeLa | < 10 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In vitro tests against various pathogens showed:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : this compound exhibited MIC values ranging from 5 to 15 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAVQBDMSPGWBA-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC=CC5=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














